![molecular formula C21H17N3O3S B2494228 2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 895459-78-6](/img/structure/B2494228.png)

2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The benzimidazole derivatives, including compounds similar to 2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide, have garnered significant interest due to their wide range of biological activities and applications in medicinal and agricultural chemistry. Their versatile chemical properties make them crucial in the development of new pharmaceuticals and materials.

Synthesis Analysis

Benzimidazole derivatives are synthesized using various methodologies, focusing on green chemistry aspects like solvent-free conditions and metal-free conditions. Novel approaches involve nucleophilic substitution and condensation reactions involving carbonyl compounds and o-phenylenediamine (Sharma et al., 2023).

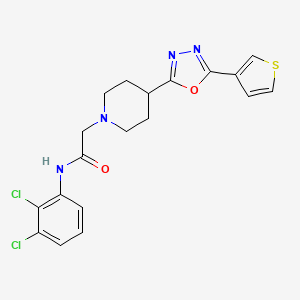

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to the 4 and 5 positions of an imidazole ring. This structure contributes to the compound's significant biological activity and is a focal point in the design of new drugs (Chung et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and condensation, which are essential for their diverse biological activities. Their reactivity and interaction with other molecules play a key role in their application in drug development and material science (Cruz et al., 2020).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents on the benzimidazole nucleus (Yadav & Ganguly, 2015).

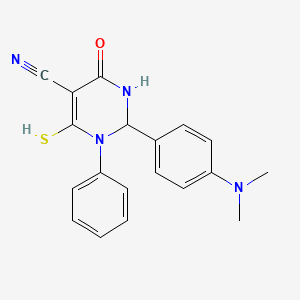

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including acidic and basic nature, which are utilized in pharmaceuticals for their therapeutic effects. The electron-rich nature of the benzimidazole ring makes it a site for various chemical reactions, contributing to the compound's versatility (Brishty et al., 2021).

科学的研究の応用

Antimicrobial and Cytotoxic Activities

Derivatives of benzimidazole, similar in structure to the compound , have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown excellent activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans. Some derivatives also demonstrated good cytotoxic activities, indicating potential for developing new antimicrobial and anticancer therapies (Devi, Shahnaz, & Prasad, 2022).

MRSA Inhibition

A study on N-substituted phenyl acetamide benzimidazole-based derivatives highlighted the significant potent antibacterial activity of certain derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA). The presence of specific substituents at the N-position of benzimidazole was found to strongly favor anti-MRSA activity, suggesting a potential pathway for developing new treatments against resistant bacterial strains (Chaudhari et al., 2020).

特性

IUPAC Name |

2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-20(14-28(26,27)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNBFANEZWBMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)

![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)